N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-3,3-dimethylbutanamide
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Overview
Description
N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-3,3-dimethylbutanamide is a complex organic compound that features an indole moiety. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds promise in various fields of scientific research.
Mechanism of Action
Target of Action
The compound, also known as N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-3,3-dimethylbutanamide, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets to modulate these biological processes.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound may influence multiple biochemical pathways.
Result of Action
Given the various biological activities associated with indole derivatives , it is likely that this compound may have diverse molecular and cellular effects.
Preparation Methods
The synthesis of N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-3,3-dimethylbutanamide involves multiple steps. The indole moiety can be synthesized through various methods, including Fischer indole synthesis, Bartoli indole synthesis, and others . The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the indole ring. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-3,3-dimethylbutanamide undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can convert the indole ring to indoline derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-3,3-dimethylbutanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
Similar compounds to N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-3,3-dimethylbutanamide include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-3,3-dimethylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O/c1-24(2,3)16-23(28)25-17-22(19-10-12-20(13-11-19)26(4)5)27-15-14-18-8-6-7-9-21(18)27/h6-13,22H,14-17H2,1-5H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNIUJYYZNPFDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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